molecular formula C12H9ClFN B1589574 [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- CAS No. 577954-86-0

[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-

Cat. No. B1589574
CAS RN: 577954-86-0
M. Wt: 221.66 g/mol
InChI Key: QBVDQOUVCUSMQZ-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .


Synthesis Analysis

The synthesis of similar compounds often involves the use of strong electron-attracting groups and very strongly basic nucleophilic reagents . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature . Another method involves heating a polychloronitrobenzene or fluorochloronitrobenzene containing a chlorine atom in the para position with respect to the nitro group with an alkali metal fluoride .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be analyzed using various methods. For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the geometry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be complex and varied. For instance, nucleophilic aromatic substitution reactions can occur, where one of the substituents in an aromatic ring is replaced by a nucleophile . The reactivity of the compound can be influenced by the presence of electron-attracting groups and the use of strongly basic nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” can be determined through various methods. For instance, the molecular weight of a similar compound, 3-Chloro-4’-fluoropropiophenone, is 186.611 Da . The bond strengths in fluorinated compounds increase with the degree of fluorination .

Scientific Research Applications

Security Ink Development

A novel V-shaped molecule derived from [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, known as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, exhibits morphology-dependent fluorochromism, which can change color based on mechanical force or pH stimuli. This property makes it a potential candidate for security ink applications, providing a unique approach to creating tamper-evident and anti-counterfeiting materials without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Enantioselective Fluorescent Detection

The compound has been utilized in the synthesis of optically active 3,3’-disubstituted biphenyl derivatives for the enantioselective fluorescent detection of amino alcohols and metal cations. This application is crucial for the development of novel molecular probes and sensors with high sensitivity and selectivity, facilitating advancements in chemical and biological detection methods (A. V. Shaferov et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

A new bipolar fluorophore based on [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, has shown promising results in the development of green and orange-red phosphorescent OLEDs. This compound, with its efficient emission and low efficiency roll-off at high brightness, highlights the potential for creating more energy-efficient and durable displays and lighting solutions (B. Liu et al., 2016).

Photodehalogenation Research

Research into the photodehalogenation of fluoro or chlorobenzene derivatives, including those related to [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-, has provided valuable insights into the generation of singlet and triplet phenyl cations and potentially benzyne. This work is significant for understanding reaction mechanisms that could influence the design of less phototoxic drugs and the development of new synthetic pathways (S. Protti et al., 2012).

Fluoropolyimides Synthesis

The synthesis of soluble fluoro-polyimides from compounds including 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene demonstrates the utility of [1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro- derivatives in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are important for advancements in polymers and coatings with enhanced performance characteristics (K. Xie et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloro-4-fluoroaniline, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs .

Future Directions

The future directions for the study and application of “[1,1’-Biphenyl]-2-amine, 3’-chloro-4’-fluoro-” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications are areas of ongoing research .

Mechanism of Action

Target of Action

Biphenyl compounds, which include 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine, are known to interact with various biological targets due to their structural versatility .

Mode of Action

Biphenyl compounds are known to undergo various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the transfer of organoboron reagents to palladium, which could potentially influence the interaction of 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine with its targets .

Biochemical Pathways

Polychlorinated biphenyls (pcbs), a class of compounds similar to 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine, are known to undergo biodegradation through anaerobic dechlorination and aerobic microbial degradation . These processes could potentially be relevant to the biochemical pathways influenced by 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine .

Result of Action

Biphenyl derivatives are known to have a wide range of biological and medicinal applications, suggesting that 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine could potentially have significant molecular and cellular effects .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a reaction relevant to biphenyl compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . This suggests that environmental factors could potentially influence the action of 3’-chloro-4’-fluoro-[1,1’-biphenyl]-2-amine.

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-7-8(5-6-11(10)14)9-3-1-2-4-12(9)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDQOUVCUSMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469254
Record name 3'-chloro-4'-fluoro-2-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-

CAS RN

577954-86-0
Record name 3'-chloro-4'-fluoro-2-aminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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